molecular formula C16H10N4O2S2 B2886346 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-66-7

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2886346
CAS No.: 862976-66-7
M. Wt: 354.4
InChI Key: SQMVYGLECCBZBY-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) substituted with a pyridin-3-yl-thiazole moiety. The synthesis likely involves multi-step heterocyclic coupling, as seen in related compounds via nucleophilic aromatic substitution (SNAr) or click chemistry .

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S2/c1-2-9(6-17-3-1)11-7-23-15(19-11)20-16-18-10-4-12-13(22-8-21-12)5-14(10)24-16/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMVYGLECCBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multi-step reactions. One common method involves the condensation of 4-pyridin-3-yl-1,3-thiazol-2-amine with a dioxolo[4,5-f][1,3]benzothiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents/Functional Groups Reported Bioactivity/Properties
Target Compound Tricyclic (dioxa-thia-azatricyclo) Pyridin-3-yl-thiazole Not explicitly reported (inferred)
N-(Pyridin-2-yl)thiazol-2-amine Thiazole-pyridine None Tautomerism with divalent N(I) character
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Thiadiazole Cyclopropoxy-pyridine, methylpyridine Macrofilaricidal activity
2-methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine Thieno-pyrimidine Tetrazole-methoxy-phenyl, methoxy, propyl Kinase inhibition (inferred)
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine Thiophene-methyl, o-tolyl-pyrazole Not explicitly reported

Key Observations

Core Heterocycles: The target compound’s tricyclic core distinguishes it from simpler bicyclic or monocyclic analogs. This likely enhances rigidity and binding specificity compared to flexible thiadiazole or pyrimidine derivatives .

Substituent Effects: The pyridin-3-yl-thiazole group may facilitate π-π stacking and hydrogen bonding, similar to pyridin-2-yl derivatives in . Compared to cyclopropoxy or tetrazole groups in analogs , the tricyclic core lacks polar substituents, suggesting differing solubility and membrane permeability.

Tautomerism and Electronic Properties : Quantum studies on N-(pyridin-2-yl)thiazol-2-amine reveal dynamic tautomerism and divalent N(I) character, which could stabilize unusual binding conformations. The pyridin-3-yl substitution in the target compound may suppress this behavior due to steric or electronic effects .

Bioactivity and Computational Insights

  • However, the tricyclic core may limit bioavailability compared to smaller analogs.
  • Docking and Similarity Metrics: Computational studies () using Tanimoto/Dice indexes (>0.7) would quantify similarity to known inhibitors. For example, the pyridin-3-yl-thiazole group may mimic adenine in kinase binding pockets, akin to ’s thieno-pyrimidine .

Biological Activity

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of various cancers and proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure includes several key functional groups that contribute to its biological activity:

PropertyValue
Chemical Formula C₁₄H₁₃N₃O₂S₃
Molecular Weight 341.47 g/mol
IUPAC Name This compound
Appearance White to off-white powder

Research indicates that compounds similar to this compound may exert their effects through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a critical role in cell cycle regulation and are often overactive in cancer cells.

Key Findings:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibition of cell proliferation in various cancer cell lines by targeting CDK4 and CDK6 .
  • Selectivity for Cancer Cells : Studies suggest that this compound selectively inhibits cancer cell growth without adversely affecting normal cells .
  • Potential as an Antifibrotic Agent : In addition to its antitumor properties, it may also have applications in treating fibrotic diseases by modulating TGF-beta signaling pathways .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of a series of thiazole-pyridine derivatives against breast and colon cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action involving the inhibition of specific kinases associated with cell cycle progression. The compound demonstrated a strong inhibitory effect on CDK4/6 with an IC50 value significantly lower than that of traditional chemotherapy agents .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis. Cyclization is achieved using polar aprotic solvents (e.g., DMSO) and bases like cesium carbonate. Key intermediates are purified via column chromatography with gradient elution (e.g., EtOAc/hexane). Final characterization employs 1^1H/13^{13}C NMR, HRMS for molecular weight confirmation, and IR spectroscopy for functional group analysis .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation relies on 1^1H NMR (proton environments), 13^{13}C NMR (carbon framework), and HRMS (exact mass). For resolving stereochemistry and ring conformations, X-ray crystallography is critical, as demonstrated in studies of structurally similar tricyclic compounds .

Q. What spectroscopic techniques are essential for characterization?

Core techniques include:

  • NMR : 1D (1^1H, 13^{13}C) and 2D (COSY, HSQC) for connectivity mapping.
  • HRMS : To confirm molecular formula (e.g., ESI or MALDI-TOF).
  • IR : Identifies functional groups like amines or heterocyclic rings. Advanced methods like X-ray diffraction resolve crystal packing and stereochemical details .

Advanced Research Questions

Q. How can reaction yields be optimized for this tricyclic amine?

Optimization strategies include:

  • Temperature control : Prolonged heating (e.g., 35°C for 48 hours) to drive cyclization .
  • Catalyst selection : Copper(I) bromide enhances coupling efficiency in heterocycle formation .
  • Solvent choice : DMSO improves solubility of polar intermediates.
  • Alternative methods : Microwave-assisted synthesis reduces reaction times .

Q. What methodologies assess the compound’s interactions with biological targets?

  • Molecular docking : Tools like AutoDock or Schrödinger predict binding modes against protein targets (e.g., kinases). Validate with in vitro enzyme inhibition assays .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) .
  • Cell-based assays : IC50_{50} determination in cancer cell lines (e.g., MTT assay) .

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) studies involve:

  • Analog synthesis : Varying substituents on the pyridine or thiazole rings.
  • Computational modeling : DFT calculations or MD simulations predict electronic effects and binding affinity changes .
  • Biological testing : Compare MIC (antimicrobial) or IC50_{50} (anticancer) across analogs .

Q. How to resolve contradictions in reported biological activity data?

  • Standardize assays : Use authenticated cell lines and controlled conditions (pH, temperature).
  • Orthogonal validation : Pair activity assays (e.g., enzyme inhibition) with mechanistic studies (e.g., Western blot for target protein modulation).
  • Meta-analysis : Cross-reference data from independent studies to identify consensus trends .

Methodological Considerations

  • Synthesis Challenges : Sensitivity to moisture/oxygen necessitates inert atmospheres (N2_2/Ar) during critical steps .
  • Analytical Pitfalls : NMR signal overlap in complex tricyclic systems may require advanced techniques (e.g., NOESY for spatial proximity analysis) .
  • Biological Assay Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.